Huperzine R

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

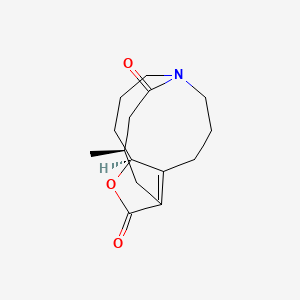

Huperzine R is a natural product found in Huperzia serrata with data available.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement and Neuroprotection

Huperzine A has been extensively studied for its cognitive-enhancing effects. Research indicates that it can improve memory function and cognitive performance in both animal models and human subjects suffering from cognitive impairments.

- Mechanisms of Action :

- Acetylcholinesterase Inhibition : Huperzine A effectively inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive functions .

- Neuroprotective Effects : It protects neuronal cells from oxidative stress and apoptosis induced by various neurotoxic agents such as β-amyloid peptides and glutamate .

Alzheimer's Disease Treatment

Numerous studies have highlighted the efficacy of Huperzine A in treating Alzheimer's disease:

- Clinical Trials : A systematic review of randomized controlled trials showed that Huperzine A significantly improves cognitive function as measured by scales such as the Mini-Mental State Examination and the Hasegawa Dementia Scale .

- Meta-Analysis Findings : The meta-analysis indicated that Huperzine A decreases β-amyloid plaque levels while enhancing cholinergic activity, which are critical factors in Alzheimer's pathology .

Traumatic Brain Injury (TBI)

Recent clinical trials have investigated the role of Huperzine A in treating cognitive and functional deficits following moderate to severe traumatic brain injury:

- Study Protocols : One study protocol outlined the administration of Huperzine A to assess its effects on cognitive recovery post-TBI, showing promise in improving memory and mood deficits .

Mood Disorders

Emerging research suggests that Huperzine A may also have applications in treating mood disorders:

- Depression Studies : Some trials have indicated that Huperzine A could augment treatment outcomes for major depressive disorder by improving cognitive function alongside mood stabilization .

Table 1: Summary of Clinical Trials Involving Huperzine A

Table 2: Mechanisms of Action of Huperzine A

Case Studies

- Alzheimer's Disease : In a double-blind trial involving 103 patients with Alzheimer's disease, significant improvements were observed in memory and cognitive function after administration of Huperzine A compared to placebo controls. The study highlighted minimal side effects, reinforcing its safety profile alongside efficacy .

- Traumatic Brain Injury : Preliminary results from ongoing studies indicate that patients receiving Huperzine A show enhanced recovery rates in cognitive assessments post-injury compared to those receiving standard care alone .

- Mood Disorders : Case reports suggest that individuals with major depressive disorder experienced notable cognitive improvements when treated with Huperzine A as an adjunct therapy, indicating its potential role beyond neurodegeneration into mood regulation .

Eigenschaften

Molekularformel |

C15H21NO3 |

|---|---|

Molekulargewicht |

263.33 g/mol |

IUPAC-Name |

(1S,6R)-6-methyl-2-oxa-9-azatricyclo[7.4.3.04,13]hexadec-4(13)-ene-3,8-dione |

InChI |

InChI=1S/C15H21NO3/c1-10-8-12-11-4-2-6-16(14(17)9-10)7-3-5-13(11)19-15(12)18/h10,13H,2-9H2,1H3/t10-,13+/m1/s1 |

InChI-Schlüssel |

JNUJNSFROLCMND-MFKMUULPSA-N |

SMILES |

CC1CC2=C3CCCN(CCCC3OC2=O)C(=O)C1 |

Isomerische SMILES |

C[C@@H]1CC2=C3CCCN(CCC[C@@H]3OC2=O)C(=O)C1 |

Kanonische SMILES |

CC1CC2=C3CCCN(CCCC3OC2=O)C(=O)C1 |

Synonyme |

huperzine R |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.